Cas no 2138812-71-0 (2-Butenoic acid, 2-ethyl-4,4,4-trifluoro-3-methyl-)

2-Ethyl-4,4,4-trifluoro-3-methyl-2-butenoic acid is a fluorinated unsaturated carboxylic acid characterized by its unique trifluoromethyl and ethyl substituents. The presence of the trifluoromethyl group enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis, particularly for the preparation of fluorinated compounds. The α,β-unsaturated carbonyl structure allows for reactivity in conjugate addition and cyclization reactions. This compound is useful in pharmaceutical and agrochemical research, where fluorinated analogs are often sought for their improved metabolic stability and bioavailability. Its structural features also make it suitable for applications in materials science, such as the development of specialty polymers with tailored properties.
2-Butenoic acid, 2-ethyl-4,4,4-trifluoro-3-methyl- structure
2138812-71-0 structure
Product name:2-Butenoic acid, 2-ethyl-4,4,4-trifluoro-3-methyl-
CAS No:2138812-71-0
MF:C7H9F3O2
MW:182.140372991562
CID:5261472

2-Butenoic acid, 2-ethyl-4,4,4-trifluoro-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Butenoic acid, 2-ethyl-4,4,4-trifluoro-3-methyl-
    • Inchi: 1S/C7H9F3O2/c1-3-5(6(11)12)4(2)7(8,9)10/h3H2,1-2H3,(H,11,12)
    • InChI Key: SZMLJBJDOUHVKX-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C(CC)=C(C)C(F)(F)F

2-Butenoic acid, 2-ethyl-4,4,4-trifluoro-3-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-391332-0.5g
(2Z)-2-ethyl-4,4,4-trifluoro-3-methylbut-2-enoic acid
2138812-71-0
0.5g
$699.0 2023-03-02
Enamine
EN300-391332-0.1g
(2Z)-2-ethyl-4,4,4-trifluoro-3-methylbut-2-enoic acid
2138812-71-0
0.1g
$640.0 2023-03-02
Enamine
EN300-391332-10.0g
(2Z)-2-ethyl-4,4,4-trifluoro-3-methylbut-2-enoic acid
2138812-71-0
10.0g
$3131.0 2023-03-02
Enamine
EN300-391332-0.05g
(2Z)-2-ethyl-4,4,4-trifluoro-3-methylbut-2-enoic acid
2138812-71-0
0.05g
$612.0 2023-03-02
Enamine
EN300-391332-2.5g
(2Z)-2-ethyl-4,4,4-trifluoro-3-methylbut-2-enoic acid
2138812-71-0
2.5g
$1428.0 2023-03-02
Enamine
EN300-391332-0.25g
(2Z)-2-ethyl-4,4,4-trifluoro-3-methylbut-2-enoic acid
2138812-71-0
0.25g
$670.0 2023-03-02
Enamine
EN300-391332-1.0g
(2Z)-2-ethyl-4,4,4-trifluoro-3-methylbut-2-enoic acid
2138812-71-0
1g
$0.0 2023-06-07
Enamine
EN300-391332-5.0g
(2Z)-2-ethyl-4,4,4-trifluoro-3-methylbut-2-enoic acid
2138812-71-0
5.0g
$2110.0 2023-03-02

Additional information on 2-Butenoic acid, 2-ethyl-4,4,4-trifluoro-3-methyl-

2-Butenoic acid, 2-ethyl-4,4,4-trifluoro-3-methyl- (CAS No. 2138812-71-0): An Overview of a Promising Compound in Pharmaceutical Research

2-Butenoic acid, 2-ethyl-4,4,4-trifluoro-3-methyl- (CAS No. 2138812-71-0) is a unique and versatile compound that has garnered significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its use as a drug candidate.

The chemical structure of 2-Butenoic acid, 2-ethyl-4,4,4-trifluoro-3-methyl- is characterized by a conjugated double bond and multiple functional groups that contribute to its unique properties. The presence of the trifluoromethyl group and the ethyl substituent on the butenoic acid backbone imparts significant stability and reactivity to the molecule. These structural features make it an attractive candidate for various pharmaceutical applications.

The synthesis of 2-Butenoic acid, 2-ethyl-4,4,4-trifluoro-3-methyl- has been extensively studied in recent years. One of the most common methods involves the reaction of 4,4,4-trifluoroacetyl chloride with an appropriate alkylating agent followed by hydrolysis to form the desired carboxylic acid. This synthetic route is highly efficient and can be scaled up for industrial production. Additionally, alternative synthetic pathways have been explored to improve yield and reduce environmental impact.

In terms of biological activities, 2-Butenoic acid, 2-ethyl-4,4,4-trifluoro-3-methyl- has shown promising results in several areas. Recent studies have demonstrated its potential as an anti-inflammatory agent due to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This property makes it a valuable candidate for the treatment of inflammatory diseases such as arthritis and asthma.

Furthermore, research has indicated that 2-Butenoic acid, 2-ethyl-4,4,4-trifluoro-3-methyl- exhibits potent antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various chronic diseases including cardiovascular disease and neurodegenerative disorders. The antioxidant properties of this compound have been attributed to its ability to scavenge reactive oxygen species (ROS) effectively.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-Butenoic acid, 2-ethyl-4,4,4-trifluoro-3-methyl- in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated with minimal side effects. These findings are encouraging and pave the way for further clinical development.

In addition to its therapeutic potential, 2-Butenoic acid, 2-ethyl-4,4,4-trifluoro-3-methyl- has also been investigated for its use as a chemical intermediate in the synthesis of other pharmaceutical compounds. Its unique chemical structure makes it a valuable building block for the development of novel drugs with improved pharmacological profiles.

The environmental impact of 2-Butenoic acid, 2-ethyl-4,4,4-trifluoro-3-methyl- has also been a focus of recent research. Studies have shown that it can be synthesized using green chemistry principles to minimize waste and reduce energy consumption. This approach aligns with the growing emphasis on sustainable practices in the pharmaceutical industry.

In conclusion, 2-Butenoic acid, 2-ethyl-4,4,4-trifluoro-3-methyl- (CAS No. 2138812-71-0) is a promising compound with a wide range of potential applications in pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and contribute to advancements in drug discovery and development.

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